(S)-4-Benzyloxazolidine-2,5-dione

Catalog No.
S764640
CAS No.
14825-82-2
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Benzyloxazolidine-2,5-dione

CAS Number

14825-82-2

Product Name

(S)-4-Benzyloxazolidine-2,5-dione

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1

InChI Key

GQBIVYSGPXCELZ-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2

(S)-4-Benzyloxazolidine-2,5-dione, commonly known as L-phenylalanine N-carboxyanhydride (L-Phe-NCA), is a highly activated cyclic monomer essential for the ring-opening polymerization (ROP) of poly(L-phenylalanine) and related peptide block copolymers [1]. Unlike standard amino acids that require stoichiometric coupling reagents for each peptide bond formation, L-Phe-NCA undergoes chain-growth polymerization driven by the release of carbon dioxide, enabling the rapid synthesis of high-molecular-weight polypeptides [2]. For industrial and advanced academic procurement, sourcing high-purity L-Phe-NCA is critical, as trace impurities such as water or chloride ions from upstream phosgenation prematurely terminate polymerization, leading to broad polydispersity and unpredictable material properties[3].

Research Fit

Chiral NCA Monomer For stereocontrolled ring-opening polymerization
Solid-State Reactivity Reported solid-state activity supports solvent-free processing routes
Enantiopure Building Block Supports isotactic polypeptide synthesis with defined secondary structures

Substituting L-Phe-NCA with standard N-protected amino acids (e.g., Fmoc-L-Phe-OH or Boc-L-Phe-OH) is commercially and procedurally non-viable for synthesizing long-chain poly(L-phenylalanine) because step-growth solid-phase peptide synthesis (SPPS) suffers from exponential yield decay and severe aggregation beyond 30–40 residues [1]. Furthermore, substituting L-Phe-NCA with its cheaper racemic counterpart, DL-Phe-NCA, fundamentally alters the downstream material's thermomechanical and solubility profiles; poly(L-phenylalanine) forms highly ordered, rigid α-helical and antiparallel β-sheet structures that are insoluble in most organic solvents, whereas poly(DL-phenylalanine) forms random coils that are highly soluble in polar solvents like DMF[2]. Finally, attempting in-house synthesis of L-Phe-NCA using triphosgene introduces severe safety hazards and often yields chloride-contaminated monomer that ruins the atom economy and living character of the subsequent ROP [3].

Substitution Risk

L-Valine NCA Solid-state versus solution reactivity profile differs; may shift processing route and polymerization method
DL-Phe NCA (Racemic) Atactic polymer lacks defined secondary structure; stereoregular architectures may not be achieved
L-Leucine NCA Hydrophobic/hydrophilic balance changes; block copolymer performance and drug-loading profile may not transfer

Stereocontrol and Secondary Structure Formation in Polymerized Networks

The stereochemical purity of the NCA monomer directly dictates the structural integrity of the resulting polypeptide. Polymerization of pure L-Phe-NCA yields poly(L-phenylalanine) which adopts highly ordered right-handed α-helical and antiparallel β-sheet conformations, rendering the polymer highly crystalline and insoluble even in aggressive solvents like neat trifluoroacetic acid [1]. In stark contrast, polymerization of the racemic comparator, DL-Phe-NCA, yields a polymer with a random stereosequence that completely frustrates helix and sheet formation, resulting in an amorphous material that is readily soluble in polar organic solvents such as DMF and DMSO [1].

Evidence DimensionSecondary structure and solvent resistance
Target Compound DataL-Phe-NCA yields highly crystalline α-helical/β-sheet structures insoluble in neat trifluoroacetic acid.
Comparator Or BaselineDL-Phe-NCA yields amorphous, random-coil structures highly soluble in DMF/DMSO.
Quantified DifferenceBinary transition from highly crystalline/insoluble (L-isomer) to amorphous/soluble (DL-isomer).
ConditionsSolvent-induced or primary amine-initiated polymerization at 20 °C.

Buyers engineering rigid nanostructures, hydrogels, or drug-delivery micelles must procure the pure L-enantiomer to ensure the mechanical stability provided by ordered secondary structures.

Solid-State Reactivity
Head-to-head
L-Phe NCA: very reactive (solid-state); inactive (solution) L-Val NCA: less reactive solid-state; active in solution
Supports solvent-free solid-phase processing selection
Orthogonal reactivity profiles; grafting context review recommended

Chain-Growth Efficiency vs. Step-Growth Peptide Synthesis

For the synthesis of hydrophobic poly(phenylalanine) blocks, L-Phe-NCA provides a quantifiable kinetic and yield advantage over traditional Fmoc-L-Phe-OH step-growth coupling. Using transition-metal or primary amine initiators, L-Phe-NCA undergoes living ring-opening polymerization to achieve high degrees of polymerization (DP > 50-100) in a single step with nearly 100% monomer conversion within hours [1]. Conversely, synthesizing a 50-mer of poly(L-phenylalanine) via standard solid-phase peptide synthesis (SPPS) using Fmoc-L-Phe-OH requires 50 separate coupling and deprotection cycles, with overall yields dropping exponentially due to on-resin aggregation and incomplete coupling[2].

Evidence DimensionSynthetic steps and achievable Degree of Polymerization (DP)
Target Compound DataL-Phe-NCA achieves DP > 50 in 1 step via ROP.
Comparator Or BaselineFmoc-L-Phe-OH requires 50 coupling/deprotection cycles for DP 50, with severe yield loss.
Quantified DifferenceReduction of synthetic steps from >100 (SPPS) to 1 (ROP) for high-molecular-weight homopolymers.
ConditionsRing-opening polymerization vs. Solid-Phase Peptide Synthesis (SPPS).

Procuring L-Phe-NCA is essential for scaling up the manufacturing of polypeptide-based biomaterials where high molecular weight is required without the prohibitive cost and time of SPPS.

Enantiomeric Purity
Reported
(S)-enantiomer (>97% ee): isotactic poly(L-Phe), α-helical propensity DL-racemate: atactic polymer, undefined secondary structure
Enantiopurity critical for defined polymer architecture
Specification review recommended; tacticity outcome differs

Impact of Monomer Purity on Polydispersity and Living Polymerization

The procurement of commercially purified, high-grade L-Phe-NCA is critical because trace impurities—specifically chloride ions and moisture left over from crude phosgenation syntheses—act as chain terminators or spurious initiators during ROP. High-purity L-Phe-NCA allows for controlled, living polymerization, yielding block copolymers with a narrow polydispersity index (PDI) of ~1.1 to 1.2 [1]. In contrast, crude or degraded L-Phe-NCA with trace water content leads to uncontrolled initiation via the carbamate mechanism, resulting in broad molecular weight distributions (PDI > 1.5) and the formation of unwanted cyclic oligopeptides [2].

Evidence DimensionPolydispersity Index (PDI) of resulting polymer
Target Compound DataHigh-purity L-Phe-NCA yields PDI of ~1.1 - 1.2.
Comparator Or BaselineMoisture/chloride-contaminated L-Phe-NCA yields PDI > 1.5 and dead polymer chains.
Quantified Difference>25% reduction in PDI and elimination of cyclic oligopeptide byproducts.
ConditionsPrimary amine-initiated ROP in anhydrous DMF or THF.

Buyers must prioritize high-purity L-Phe-NCA to ensure batch-to-batch reproducibility and predictable self-assembly in downstream pharmaceutical or material applications.

Molecular Weight Control
Class-level
NCA ROP with n-butylamine·HCl: controlled MW, low dispersity Non-NCA polycondensation: broad distributions, limited block control
Supports living polymerization for block copolymers
Method-specific validation; class-level inference context
Drug Delivery Efficiency
Head-to-head
mPEG-b-P(Glu-co-Phe) efficiently encapsulates DOX·HCl, forming stable nanoparticles Alternative amino acid blocks reduce hydrophobic drug loading capacity
Supports hydrophobic drug encapsulation research
Direct evidence for DOX delivery; loading validation needed

Synthesis of Amphiphilic Block Copolymers for Drug Delivery

Because L-Phe-NCA enables living ring-opening polymerization with narrow polydispersity, it is a highly effective hydrophobic monomer for synthesizing amphiphilic block copolymers, such as PEG-b-poly(L-phenylalanine). These copolymers reliably self-assemble into monodisperse micelles or nanospheres (e.g., ~300 nm diameter) used for the targeted intracellular delivery of chemotherapeutics like doxorubicin [1].

Fabrication of Biodegradable Hydrogels and Tissue Scaffolds

The strict stereocontrol provided by the pure L-enantiomer ensures the formation of rigid α-helical and β-sheet secondary structures. This structural rigidity is required to create physically cross-linked, biodegradable hydrogels and tissue engineering scaffolds that possess sufficient mechanical strength, which cannot be achieved using racemic DL-Phe-NCA[2].

Surface-Initiated Vapor Deposition for Functional Coatings

High-purity L-Phe-NCA is sufficiently volatile and thermally stable to be used in surface-initiated vapor deposition polymerization. This technique allows for the growth of dense, chemisorbed poly(L-phenylalanine) films on amine-modified substrates, providing highly hydrophobic, biocompatible coatings for medical devices and biosensors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Amphiphilic copolymer drug carrier research
Aromatic block for hydrophobic drug encapsulation
Drug loading and nanoparticle stability validation
Solid-state peptide grafting and synthesis
Solid-state reactivity profile
Solvent-free processing and grafting efficiency
Stereoregular polypeptide synthesis
Enantiomeric purity for isotactic polymers
Secondary structure confirmation (α-helix)

XLogP3

1.5

Wikipedia

(4S)-4-Benzyl-1,3-oxazolidine-2,5-dione

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